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Abstract

The measurement of 3-galactosidase (3-gal) activity is a cornerstone technique in molecular
biology, microbiology, and cellular biology, primarily due to the widespread use of the lacZ gene
as a reporter in countless experimental systems. This application note provides a detailed,
field-proven protocol for the quantitative determination of B-galactosidase activity using the
chromogenic substrate o-nitrophenyl-B-D-galactopyranoside (ONPG). We delve into the
biochemical principle of the assay, provide step-by-step instructions for sample preparation and
execution, detail the calculation of standardized Miller Units, and offer a comprehensive
troubleshooting guide. This document is designed to equip researchers with the expertise to
perform this assay with high reproducibility and accuracy.

Introduction and Significance

-galactosidase, the protein product of the E. coli lacZ gene, is an enzyme that catalyzes the
hydrolysis of B-galactosides into monosaccharides.[1][2] In its natural context, it cleaves
lactose into glucose and galactose.[2][3] The utility of B-galactosidase extends far beyond
bacterial metabolism; it has become an invaluable tool as a reporter gene. By fusing the lacZ
gene to a promoter of interest, researchers can indirectly quantify promoter activity by
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measuring the enzymatic activity of the expressed [3-galactosidase. This has broad
applications, including the study of gene regulation, protein-protein interactions (e.g., in yeast
two-hybrid systems), and transfection efficiency in eukaryotic cells.[4][5]

The assay relies on o-nitrophenyl-B-D-galactopyranoside (ONPG), a colorless synthetic analog
of lactose.[3][6] B-galactosidase cleaves the [3-galactoside bond in ONPG, releasing galactose
and o-nitrophenol.[1][6] The o-nitrophenol product has a distinct yellow color under alkaline
conditions, with a strong absorbance at 420 nm, which can be readily quantified using a
spectrophotometer.[7][8] The intensity of the yellow color is directly proportional to the amount
of enzyme activity in the sample.

Principle of the Assay

The enzymatic reaction is the core of this assay. Two key enzymes are typically involved in
lactose metabolism: a permease to transport lactose into the cell and 3-galactosidase to
hydrolyze it.[1][3] A key advantage of ONPG is its ability to enter bacterial cells without the
need for a specific permease, allowing for a direct measure of 3-galactosidase activity.[3][6]

Once inside the cell (or in a cell lysate), B-galactosidase catalyzes the following reaction:

o-nitrophenyl-B-D-galactopyranoside (ONPG) (Colorless) + H20 --B-galactosidase-->
Galactose + o-Nitrophenol (Yellow)

The reaction is allowed to proceed for a specific time and is then terminated by adding a high-
pH solution, typically 1 M sodium carbonate (Naz2C0O3).[9] This stop solution serves two critical
functions:

« |t drastically increases the pH to approximately 11, which effectively denatures and
inactivates the [3-galactosidase enzyme, halting the reaction.[9]

o The alkaline environment ensures that the o-nitrophenol product is fully converted to its o-
nitrophenolate ion form, maximizing its yellow color and absorbance at 420 nm.

The resulting activity is then normalized to cell density (measured by optical density at 600 nm,
ODeoo) and reaction time, yielding a standardized value known as a "Miller Unit".[10]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://documents.thermofisher.com/TFS-Assets/LSG/manuals/bgalassay_man.pdf
https://faculty.salisbury.edu/~flerickson/protocols/beta%20gals%20paul%20o.doc
https://microbiologyinfo.com/onpg-test/
https://microbenotes.com/o-nitrophenyl-%CE%B2-d-galactopyranoside-onpg-test/
https://microbeonline.com/onpg-test-galactosidase-principle-procedure-results/
https://microbenotes.com/o-nitrophenyl-%CE%B2-d-galactopyranoside-onpg-test/
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Biomedical_engineering/ONPG/
https://brainly.com/question/49805563
https://microbeonline.com/onpg-test-galactosidase-principle-procedure-results/
https://microbiologyinfo.com/onpg-test/
https://microbiologyinfo.com/onpg-test/
https://microbenotes.com/o-nitrophenyl-%CE%B2-d-galactopyranoside-onpg-test/
https://rothlab.ucdavis.edu/protocols/beta-galactosidase-3.shtml
https://rothlab.ucdavis.edu/protocols/beta-galactosidase-3.shtml
https://openwetware.org/wiki/Beta-Galactosidase_Assay_(A_better_Miller)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Releases »| Galactose
(ONPG (Colorless Substrate} Binds Releases >G-Nitrophenol (Yellow ProductD

Reactants Products

Figure 1: Enzymatic Reaction of ONPG

Click to download full resolution via product page
Caption: Enzymatic cleavage of ONPG by (3-galactosidase.
Materials and Reagents
o Spectrophotometer: Capable of measuring absorbance at 420 nm, 550 nm, and 600 nm.

 Incubator or Water Bath: Set to 28°C or 37°C depending on the specific protocol and cell
type.[4][9]

» Microcentrifuge Tubes (1.5 mL or 2.0 mL)

o Pipettes and Sterile Tips

» Vortex Mixer

e Chloroform

e Sodium Dodecyl Sulfate (SDS), 0.1% solution

¢ o-nitrophenyl-B-D-galactopyranoside (ONPG) Solution:
o Concentration: 4 mg/mL.[9]

o Solvent: Prepare in Phosphate Buffer (pH 7.0) or Z-Buffer without 3-mercaptoethanol.[9]
[11]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1293932?utm_src=pdf-body-img
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/bgalassay_man.pdf
https://rothlab.ucdavis.edu/protocols/beta-galactosidase-3.shtml
https://rothlab.ucdavis.edu/protocols/beta-galactosidase-3.shtml
https://rothlab.ucdavis.edu/protocols/beta-galactosidase-3.shtml
https://stockingerlab.osu.edu/sites/stockinger/files/imce/PDFs/Protocols/BetaGalAssays.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Scientist's Note: ONPG solution is light-sensitive and should be prepared fresh for each
experiment and stored in the dark or in an amber tube.[9]

e Stop Solution (1 M Sodium Carbonate, Na2CO3):

o Dissolve 10.6 g of Na=COs in distilled water to a final volume of 100 mL.
o Z-Buffer (pH 7.0): This is the standard buffer for the assay. For 100 mL:

o NazHPO4-7H20: 1.61 g (0.06 M)[9]

o NaH2P0a-H20: 0.55 g (0.04 M)[9]

o KCI: 0.075 g (0.01 M)

o MgS0a-7H20: 0.025 g (0.001 M)

o Adjust pH to 7.0 with NaOH or HCI.

o Just before use, add -mercaptoethanol (BME) to a final concentration of 50 mM (add 350
pL of 14.3 M stock BME to 100 mL of Z-Buffer). BME is a reducing agent that helps
maintain enzyme stability but is volatile and should be added in a fume hood.

Detailed Experimental Protocol

This protocol is optimized for bacterial cultures (e.g., E. coli). Modifications for yeast or
mammalian cell lysates may be required.[11][12]

Step 1: Cell Culture and Preparation

o Grow Cultures: Inoculate bacterial cultures in an appropriate medium (with selective
antibiotics and inducers, if applicable) and grow overnight.[9]

e Subculture: Dilute the overnight cultures 1:50 or 1:100 into fresh medium and grow to the
mid-logarithmic phase (ODsoo of 0.3-0.5).[9][13] It is crucial to harvest cells during this phase
for consistent results.

o Measure Cell Density: Once cultures reach the desired density, place them on ice to halt
growth.[9][13] Transfer 1 mL of each culture to a cuvette and measure the optical density at
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600 nm (ODsoo). This value is essential for normalizing the final activity.[10]

Step 2: Cell Permeabilization (Lysis)

Causality: This step is designed to disrupt the cell membrane to allow the ONPG substrate to

access the intracellular 3-galactosidase. Chloroform permeabilizes the membrane, while a

small amount of SDS helps to further disrupt it.[9]

Aliquot Cells: In a labeled 1.5 mL microcentrifuge tube, mix a specific volume of cell culture
(e.g., 0.1 mL) with Z-Buffer (with BME) to a final volume of 1 mL.[14]

Add Lysis Reagents: Add 100 pL of chloroform and 50 pL of 0.1% SDS to the cell
suspension.[9][14]

Vortex: Vortex the tubes vigorously for 10-15 seconds to ensure thorough mixing and cell
lysis.[14]

Equilibrate: Incubate the tubes at 28°C (or 37°C) for 5 minutes to allow the temperature to
stabilize before starting the reaction.[9]

Step 3: Enzymatic Reaction

Start Reaction: To each tube, add 200 pL of the 4 mg/mL ONPG solution.[9][14]

Vortex and Start Timer: Immediately after adding ONPG, vortex the tube briefly and start a
stopwatch. This is the most critical timing step in the assay.[5][9]

Incubate: Place the tubes back in the 28°C/37°C incubator. Allow the reaction to proceed
until a noticeable yellow color develops.[9] The ideal incubation time varies based on
enzyme concentration but should be long enough for accurate measurement and short
enough to remain in the linear range of the reaction (typically 5 to 60 minutes).

Step 4: Stop Reaction and Data Collection

Stop Reaction: Once sufficient color has developed, stop the reaction by adding 500 pL of 1
M NazCOs solution.[9] Vortex immediately. Record the exact reaction time in minutes.[5][9]
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o Clarify Lysate: Centrifuge the tubes at maximum speed (>12,000 x g) for 5 minutes to pellet
the cell debris and chloroform.[9]

o Measure Absorbance: Carefully transfer the clear yellow supernatant to a clean cuvette.
Measure the absorbance at 420 nm (Aa420) for the o-nitrophenol product and at 550 nm (Asso)
to correct for light scattering by cell debris.[9][10] Use a blank containing all reagents except

the cell culture.
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Data Analysis: Calculating Miller Units

The Miller Unit is a standardized measure of 3-galactosidase activity. The formula corrects for
background absorbance from cell debris and normalizes for cell density and reaction time.

The formula is: Miller Units = 1000 x [ (A420 - (1.75 % Ass0)) ]/ [t X v x ODseoo ][10]

Where:

Aaz0: Absorbance of the final reaction at 420 nm.[8]

Asso: Absorbance of the final reaction at 550 nm (corrects for light scattering).[10] The
correction factor of 1.75 is an empirically derived constant.[10]

t: Reaction time in minutes (from ONPG addition to stop solution addition).[10][15]

v: Volume of the cell culture used in the assay, in mL (e.g., 0.1 mL in the protocol above).[10]

ODesoo: Optical density of the initial cell culture at 600 nm.[8]

Sample Data and Calculation:

Reaction Culture

] Miller
Sample ODsoo Time (t, Vol (v, Aa20 Asso .
. Units
min) mL)
Control 0.450 15.0 0.1 0.050 0.020 3.7
Induced 0.420 15.0 0.1 0.850 0.025 1214.3

Calculation for "Induced" Sample:

o Corrected Absorbance = 0.850 - (1.75 x 0.025) = 0.850 - 0.04375 = 0.80625

e Denominator = 15.0 x 0.1 x 0.420 = 0.63

» Miller Units = 1000 x (0.80625/ 0.63) = 1279.8
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Troubleshooting Guide

Problem

Possible Cause(s)

Recommended Solution(s)

No or very low yellow color

1. Inactive enzyme (improper
storage, degradation).2.
No/low expression of lacZ.3.
Incorrect buffer pH.4. Forgot to
add ONPG.[4]

1. Use fresh cell cultures.
Ensure BME was added to Z-
Buffer just before use.2. Verify
promoter induction and
plasmid integrity.3. Check pH
of Z-Buffer (should be 7.0).4.
Repeat the experiment,
ensuring all reagents are
added.

Color develops too quickly (< 2

min)

1. Very high B-galactosidase
expression.2. Too much cell

culture used.

1. Stop the reaction at an
earlier, accurately measured
time.2. Repeat the assay using
a smaller volume of culture
(e.g., 0.01-0.05 mL) or a
dilution of the cell lysate.[4][9]

High background in control

samples

1. Contamination of
reagents.2. Autohydrolysis of
ONPG.

1. Use fresh, sterile
reagents.2. Always run a "no-
cell* blank. Subtract the A420 of
the blank from all sample

readings.

Poor reproducibility

1. Inconsistent timing of
start/stop steps.2. Inaccurate
pipetting.3. Cells harvested at

different growth phases.

1. Be meticulous in recording
start and stop times for each
sample individually.[5]2.
Calibrate pipettes regularly.3.
Ensure all cultures are
harvested at a similar ODsoo in

the mid-log phase.

Conclusion

The ONPG-based (-galactosidase assay is a robust, sensitive, and highly quantitative method

for measuring gene expression when lacZ is used as a reporter. By understanding the
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biochemical principles and adhering to a carefully controlled protocol, researchers can

generate reliable and reproducible data. The key to success lies in meticulous preparation of

reagents, precise timing of the reaction, and accurate normalization of the results to produce

standardized Miller Units. This foundational assay remains an indispensable tool in the modern

molecular biology laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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